![molecular formula C10H10Cl2O2 B14317436 ({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene CAS No. 112176-27-9](/img/structure/B14317436.png)
({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene” is an organic compound characterized by the presence of a benzene ring substituted with a methoxy group and a dichloroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene” typically involves the following steps:
Formation of the Dichloroethenyl Group: This can be achieved through the chlorination of ethylene to form 1,2-dichloroethylene.
Attachment to Benzene Ring: The dichloroethenyl group can be attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the dichloroethenyl group, converting it to an ethyl group or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, where the existing substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is studied for its reactivity and potential as an intermediate in organic synthesis
Biology
In biological research, derivatives of such compounds are investigated for their potential as enzyme inhibitors or as probes to study biochemical pathways.
Medicine
The compound and its derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism by which “({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene” exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The specific pathways involved would depend on the nature of the substituents and the overall structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dichloroethenyl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methoxybenzene: Lacks the dichloroethenyl group, affecting its reactivity in oxidation and reduction reactions.
(2,2-Dichloroethenyl)methoxybenzene: Similar structure but with different positioning of the substituents, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
112176-27-9 |
|---|---|
Molekularformel |
C10H10Cl2O2 |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
2,2-dichloroethenoxymethoxymethylbenzene |
InChI |
InChI=1S/C10H10Cl2O2/c11-10(12)7-14-8-13-6-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
InChI-Schlüssel |
UXQVFIJCPXOMAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCOC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
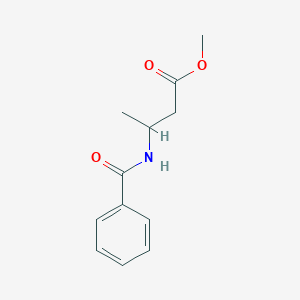
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
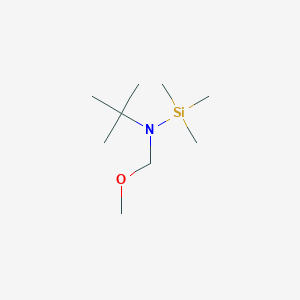
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
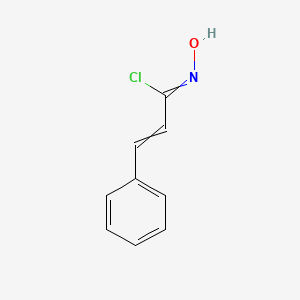
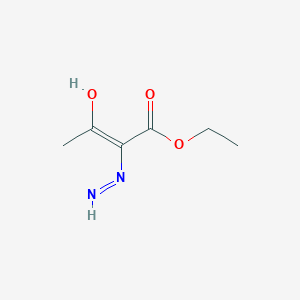
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
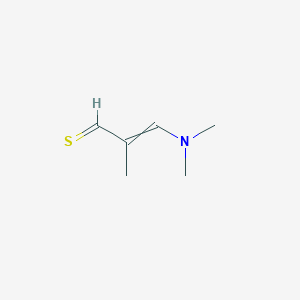
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
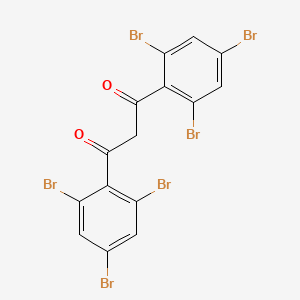
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
